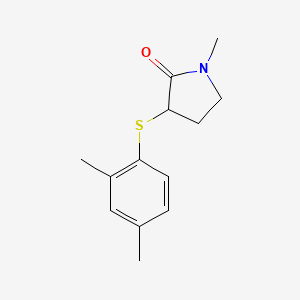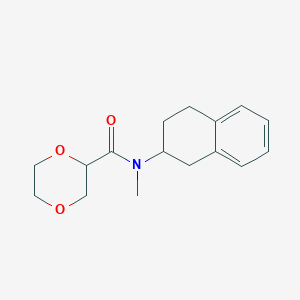
N-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-pyridine-3-carboxamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is also known as T091317 and has been studied for its ability to modulate the activity of certain receptors in the brain.
Mecanismo De Acción
The mechanism of action of N-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-pyridine-3-carboxamide is not yet fully understood. However, it is believed that this compound acts as a positive allosteric modulator of certain receptors in the brain. This means that it enhances the activity of these receptors in response to the presence of their natural ligands.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-pyridine-3-carboxamide are still being studied. However, it is believed that this compound has the potential to improve cognitive function and memory. It may also have neuroprotective effects, which could be beneficial in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-pyridine-3-carboxamide is its ability to modulate the activity of certain receptors in the brain. This makes it a valuable tool in the study of the central nervous system. However, there are also limitations to its use in lab experiments. For example, the mechanism of action of this compound is not yet fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-pyridine-3-carboxamide. One area of interest is the study of its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the identification of the specific receptors that are modulated by this compound. This could lead to the development of more targeted therapies for neurological disorders. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of N-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-pyridine-3-carboxamide involves several steps. The first step is the preparation of 1,2,3,4-tetrahydronaphthalen-2-amine, which is then reacted with ethyl 2-oxo-4-phenylbutanoate to form the intermediate compound. The intermediate is then reacted with methylamine to form the final product.
Aplicaciones Científicas De Investigación
N-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-pyridine-3-carboxamide has been studied for its potential applications in several areas of scientific research. One of the most promising areas of research is in the study of the central nervous system. This compound has been shown to modulate the activity of certain receptors in the brain, which could have implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-19(17(21)15-7-4-10-18-16(15)20)14-9-8-12-5-2-3-6-13(12)11-14/h2-7,10,14H,8-9,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQOZIWBOKVQQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C2C1)C(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7594501.png)
![N-cyclopropyl-2-azaspiro[5.5]undec-9-ene-2-carboxamide](/img/structure/B7594512.png)
![3-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7594523.png)
![1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile](/img/structure/B7594526.png)
![N-(pyridin-2-ylmethyl)-2-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]acetamide](/img/structure/B7594529.png)






![3-(benzimidazol-1-yl)-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]propanamide](/img/structure/B7594597.png)

